![molecular formula C24H26N4O4 B11018416 N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is a complex organic compound that features a benzotriazinone moiety linked to a cyclohexyl group, which is further connected to an L-phenylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the triazine ring.
Attachment to Cyclohexyl Group: The benzotriazinone is then reacted with a cyclohexyl derivative, often through a nucleophilic substitution reaction, to attach the cyclohexyl group.
Coupling with L-Phenylalanine: The final step involves coupling the cyclohexyl-benzotriazinone intermediate with L-phenylalanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzotriazinone moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzotriazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine can be used to study enzyme interactions and protein binding due to its peptide-like structure. It may serve as a probe in biochemical assays to investigate the activity of various enzymes.
Medicine
In medicine, this compound holds potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cancer and metabolic diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone moiety can form hydrogen bonds and π-π interactions, while the L-phenylalanine residue can mimic natural substrates, facilitating binding to active sites. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-tyrosine: Similar structure but with a tyrosine residue instead of phenylalanine.
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine: Contains an alanine residue, making it less bulky.
Uniqueness
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is unique due to its specific combination of a benzotriazinone core, a cyclohexyl linker, and an L-phenylalanine residue. This unique structure allows it to interact with a distinct set of biological targets, potentially offering advantages in specificity and efficacy over similar compounds.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H26N4O4/c29-22(25-21(24(31)32)14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-28-23(30)19-8-4-5-9-20(19)26-27-28/h1-9,17-18,21H,10-15H2,(H,25,29)(H,31,32)/t17?,18?,21-/m0/s1 |
InChI Key |
BXOSLHOJVFPWDV-NGICGMGXSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018335.png)
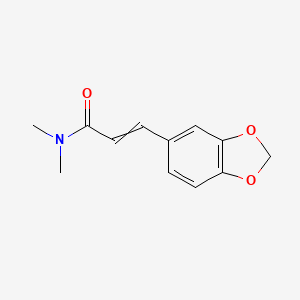
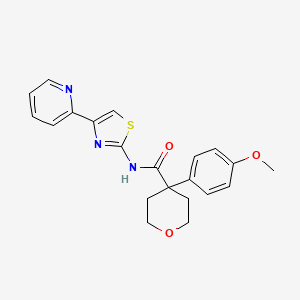
![(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid](/img/structure/B11018347.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11018348.png)
![trans-N-(2,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11018353.png)
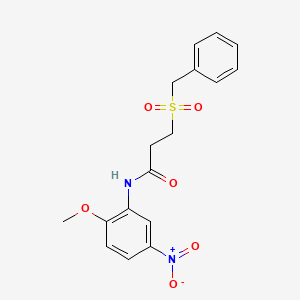
![2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11018373.png)
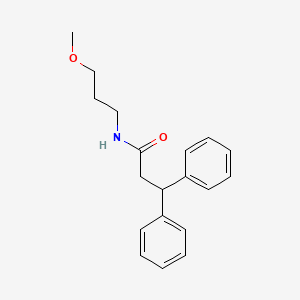

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)
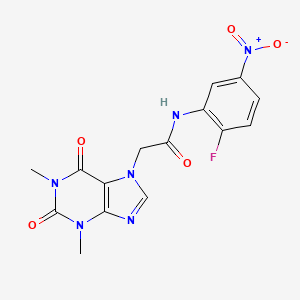
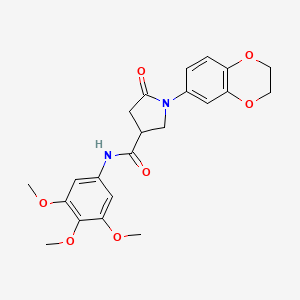
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)
